N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary target of N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide is Mitogen-Activated Protein Kinase 14 (MAPK14) . MAPK14 is a protein kinase that plays a crucial role in cellular responses to cytokines and stress. It is involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development .
Mode of Action
The compound interacts with its target, MAPK14, by binding to the active site of the kinase. This interaction inhibits the kinase activity of MAPK14, thereby preventing the phosphorylation and activation of downstream targets
Biochemical Pathways
The inhibition of MAPK14 affects multiple biochemical pathways. MAPK14 is involved in the regulation of various cellular processes, including the production of inflammatory cytokines . Therefore, the inhibition of MAPK14 can lead to a decrease in the production of these cytokines, potentially affecting inflammatory responses .
Pharmacokinetics
Similar compounds have been shown to have high gastrointestinal absorption and to be brain-penetrant . These properties suggest that the compound may have good bioavailability.
Result of Action
The inhibition of MAPK14 by this compound can lead to a decrease in the production of inflammatory cytokines . This could potentially result in anti-inflammatory effects at the cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the construction of the indole and isoxazole rings followed by their coupling. One common method involves the reaction of 5-methylisoxazole-3-carboxylic acid with 1H-indole-5-amine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxamide: Another indole derivative with a carboxamide group.
5-Methylisoxazole-3-carboxamide: A compound with a similar isoxazole structure.
Uniqueness
N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide is unique due to the combination of the indole and isoxazole rings, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-8-6-12(16-18-8)13(17)15-10-2-3-11-9(7-10)4-5-14-11/h2-7,14H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGHVVSAQTZVLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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